2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphinate

Description

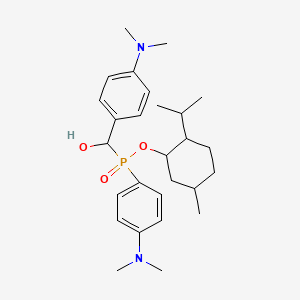

This organophosphorus compound features a 2-isopropyl-5-methylcyclohexyl backbone bonded to a phosphorus atom, which is further substituted by two 4-(dimethylamino)phenyl groups and a hydroxymethyl group. The molecular formula is C₃₀H₄₄N₂O₃P (inferred from ), with a molecular weight of 526.66 g/mol.

Properties

IUPAC Name |

[4-(dimethylamino)phenyl]-[[4-(dimethylamino)phenyl]-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N2O3P/c1-19(2)25-17-8-20(3)18-26(25)32-33(31,24-15-13-23(14-16-24)29(6)7)27(30)21-9-11-22(12-10-21)28(4)5/h9-16,19-20,25-27,30H,8,17-18H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSHRYFTGHYBCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)C(C3=CC=C(C=C3)N(C)C)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N2O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphinate typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl ring, followed by the introduction of isopropyl and methyl groups through alkylation reactions. The phosphinate group is then introduced via a phosphorylation reaction, and finally, the dimethylamino phenyl groups are attached through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product. Industrial production also emphasizes safety measures to handle the reactive intermediates and hazardous reagents involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphine oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the phosphinate group to phosphine or phosphite derivatives.

Substitution: Nucleophilic substitution reactions can replace the dimethylamino groups with other functional groups.

Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphites, substituted phenyl derivatives, and hydrolyzed fragments. These products can be further utilized in various chemical processes or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a therapeutic agent or as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and analogous phosphinate derivatives:

Key Observations :

Substituent Effects: The target compound’s 4-(dimethylamino)phenyl groups contrast with phenyl () or alkyl substituents (). Bulkier substituents (e.g., cyclohexyl in ) may hinder steric access to the phosphorus center, affecting catalytic or biological activity .

Stereochemical Considerations :

- Phosphorus chirality is well-documented in analogs like (S-configuration) and (Rp-configuration). The target compound’s stereochemistry remains uncharacterized, which could limit comparative studies on enantioselective bioactivity .

The dimethylamino groups may require protective strategies to avoid side reactions .

Bioactivity Gaps: Unlike diphenylphosphonamidate (), which is noted as a precursor for bioactive molecules, the target compound lacks reported biological data. This contrasts with marine actinomycete-derived phosphinates (), which are prioritized for drug discovery due to structural novelty .

Research Implications and Limitations

- Biosynthetic Context: Marine actinomycetes () and plant-derived biomolecules () highlight the importance of minor structural variations in bioactivity. The dimethylamino groups in the target compound could mimic natural amine-containing metabolites, warranting toxicity and efficacy studies .

- Analytical Challenges : The absence of physicochemical data (e.g., melting point, optical rotation) in available evidence complicates direct comparisons with characterized analogs .

Biological Activity

The compound 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphinate is a phosphinate derivative notable for its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , characterized by a phosphinate group linked to two dimethylamino-substituted phenyl rings and a hydroxy-methyl group. The presence of an isopropyl and methyl group on the cyclohexyl ring contributes to its steric properties, which may influence its biological interactions.

Structural Features

- Phosphinate Group : Central to the compound's reactivity and biological activity.

- Dimethylamino Substituents : May enhance solubility and interaction with biological targets.

- Cyclohexyl Ring : Provides a hydrophobic environment that can affect membrane permeability.

The biological activity of 2-Isopropyl-5-methylcyclohexyl phosphinate derivatives has been attributed to several mechanisms:

- Enzyme Inhibition : These compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or neurodegenerative disorders.

- Receptor Modulation : The dimethylamino groups may facilitate binding to neurotransmitter receptors, influencing neurological activity.

- Antioxidant Properties : The hydroxy group can contribute to antioxidant activity, protecting cells from oxidative stress.

Study 1: Anticancer Activity

A study investigated the anticancer potential of similar phosphinate compounds. The results indicated that these compounds could induce apoptosis in cancer cell lines through caspase activation and modulation of cell cycle progression. The structure-activity relationship highlighted that modifications on the phenyl rings significantly influenced potency.

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of phosphinate derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce neuronal cell death and inflammation, likely through inhibition of pro-inflammatory cytokines.

Comparative Biological Activity Table

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 2-Isopropyl-5-methylcyclohexyl phosphinate | Moderate anticancer effects | Enzyme inhibition |

| Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)((R)-3-chloro-2-hydroxypropyl)phosphonate | Significant anticancer activity | Apoptosis induction |

| Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)(2S)-oxiran-2-ylmethylphosphonate | Elevated neuroprotective effects | Anti-inflammatory |

Synthesis Pathways

The synthesis of 2-Isopropyl-5-methylcyclohexyl phosphinate typically involves multi-step reactions starting from commercially available precursors. Key synthetic steps include:

- Formation of Phosphinate Linkage : Reaction between a suitable phosphorus source and the hydroxy-methylated phenol.

- Alkylation : Introduction of isopropyl and methyl groups through alkylation reactions.

- Purification : Final purification using chromatography techniques to isolate the desired product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.